REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[CH:4]=[O:5].[Br:11]N1C(=O)CCC1=O>C(Cl)(Cl)Cl.C(Cl)Cl>[NH2:1][C:2]1[C:9]([Br:11])=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[CH:4]=[O:5]
|
Name
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|
Quantity
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2.1 g
|
Type
|
reactant
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Smiles
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NC1=C(C=O)C=C(C=C1)Cl
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
2.6 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The reaction was stirred for 30 min at ambient temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
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washed with sodium thiosulfate (2×), 5% sodium bicarbonate (2×), water (2×), brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 3.0 g (95%) as a pale yellow powder
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=O)C=C(C=C1Br)Cl
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |